Lenalidomide-6-F

Multiple Myeloma Anti-proliferative Cell Viability

PROTAC development requires CRBN ligands with precise neosubstrate selectivity to minimize off-target toxicity. Lenalidomide-6-F offers a validated alternative to lenalidomide. - Selective degradation: IKZF1, IKZF3, CK1α with reduced SALL4 degradation (teratogenicity risk mitigation). - Enhanced anti-proliferative activity in MM1.S, H929, MDS-L cell lines vs lenalidomide. - Ideal for SAR studies and resistance mechanism research (active in lenalidomide-sensitive, inactive in RPMI8226).

Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
Cat. No. B15543292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-6-F
Molecular FormulaC13H11FN2O3
Molecular Weight262.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
InChIKeyHNAQSGYWVZTYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-6-F: Fluorinated CRBN Ligand for Targeted Protein Degradation


Lenalidomide-6-F (CAS: 2468780-87-0) is a fluorinated analog of the immunomodulatory drug (IMiD) lenalidomide. It retains the parent compound's ability to bind cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, thereby functioning as a molecular glue degrader . The compound is specifically used as a CRBN-recruiting ligand in the design of proteolysis-targeting chimeras (PROTACs), where it can be connected to a target-protein ligand via a linker to induce targeted protein degradation .

Differentiation from Lenalidomide and Other CRBN Ligands


Substituting Lenalidomide-6-F with its parent compound lenalidomide, other IMiDs like pomalidomide, or alternative CRBN ligands such as thalidomide is not scientifically valid due to its distinct neosubstrate degradation profile and enhanced anti-proliferative activity. Research demonstrates that the 6-position fluorine modification alters the compound's interaction with cereblon and downstream targets, leading to a unique selectivity fingerprint [1]. Specifically, Lenalidomide-6-F induces the selective degradation of IKZF1, IKZF3, and CK1α while showing reduced degradation of the teratogenicity-associated protein SALL4 compared to lenalidomide [1]. This differential selectivity directly translates to a significantly stronger anti-proliferative effect in multiple myeloma (MM) and 5q myelodysplastic syndrome (5q MDS) cell lines [1].

Quantitative Comparative Evidence


Enhanced Anti-Proliferative Activity in MM Cell Lines

In a direct head-to-head comparison using CellTiter-Glo assays, Lenalidomide-6-F (F-Le) demonstrated a stronger anti-proliferative effect on lenalidomide-sensitive multiple myeloma cell lines (MM1.S, H929, U266) compared to lenalidomide (Le) [1].

Multiple Myeloma Anti-proliferative Cell Viability

Selective Neosubstrate Degradation Profile

Immunoblot analyses revealed that Lenalidomide-6-F (F-Le) strongly induced the degradation of IKZF1, IKZF3, and CK1α, while its ability to degrade SALL4 was weaker than that of lenalidomide (Le) [1].

Targeted Protein Degradation Neosubstrate Selectivity CRBN E3 Ligase

Superior Anti-Proliferative Effect in 5q MDS

In a lenalidomide-sensitive 5q myelodysplastic syndrome (5q MDS) cell line (MDS-L), Lenalidomide-6-F (F-Le) exhibited a stronger anti-proliferative effect compared to lenalidomide (Le) [1].

5q Myelodysplastic Syndrome Anti-proliferative Lenalidomide Sensitivity

CRBN-Neosubstrate Complex Interaction

An AlphaScreen interaction assay showed that Lenalidomide-6-F (F-Le) interacted with the CRBN-IKZF1 complex more strongly than lenalidomide (Le), while its interaction with the CRBN-SALL4 complex was at the same level as lenalidomide [1].

Protein-Protein Interaction AlphaScreen Cereblon Binding

CRBN Ligand for PROTAC Development

Lenalidomide-6-F is specifically utilized as a cereblon (CRBN) ligand for the recruitment of CRBN protein in PROTAC design . This is a well-established application for lenalidomide-based ligands, but the compound's unique neosubstrate selectivity profile (as detailed above) provides a distinct advantage.

PROTAC E3 Ligase Ligand Targeted Protein Degradation

Specificity in Lenalidomide-Insensitive Cells

Consistent with its mechanism of action, Lenalidomide-6-F (F-Le) did not show anti-proliferative effects in the lenalidomide-insensitive multiple myeloma cell line RPMI8226 [1].

Drug Resistance Cell Line Specificity RPMI8226

Key Research Applications


PROTACs with Improved Selectivity

Given its unique neosubstrate degradation profile, Lenalidomide-6-F is an ideal CRBN-recruiting ligand for designing PROTACs targeting IKZF1, IKZF3, or CK1α. Its reduced ability to degrade SALL4 compared to lenalidomide makes it a superior choice for constructing PROTACs intended to minimize potential off-target teratogenic effects, as demonstrated in the seminal Nature Communications study [1]. Researchers can conjugate Lenalidomide-6-F to a target-protein ligand via a linker to create chimeric molecules for targeted protein degradation studies.

Lenalidomide Resistance Mechanisms in Myeloma

The enhanced anti-proliferative activity of Lenalidomide-6-F in lenalidomide-sensitive cell lines (MM1.S, H929, U266) and its lack of activity in the lenalidomide-insensitive RPMI8226 line make it a powerful tool for probing the molecular basis of lenalidomide response and resistance [1]. Comparative studies between lenalidomide and Lenalidomide-6-F can help elucidate the structural and functional determinants of IMiD sensitivity in multiple myeloma.

5q MDS Pathobiology Research

Lenalidomide-6-F exhibits a stronger anti-proliferative effect than lenalidomide in the lenalidomide-sensitive 5q MDS cell line (MDS-L) [1]. This makes it a valuable compound for research into the molecular mechanisms of 5q MDS, particularly studies focusing on CK1α degradation and the downstream effects on erythropoiesis and megakaryocyte differentiation. It can be used as a more potent molecular probe to study lenalidomide's mechanism of action in this specific disease context.

IMiD Structure-Activity Relationship Studies

As part of a series of 6-position-modified lenalidomide analogs (including 6-chloro and 6-bromo derivatives), Lenalidomide-6-F provides a critical data point for understanding the SAR of IMiDs at the cereblon binding interface [1]. Its distinct biological profile, compared to lenalidomide and other halogenated analogs, helps define the chemical space that governs neosubstrate selectivity and anti-proliferative potency, guiding further medicinal chemistry efforts.

Technical Documentation Hub

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38 linked technical documents
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